3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridazine
Description
The compound 3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridazine features a pyridazine core substituted with a thiazole ring at position 3 and a sulfanyl-linked 3-(trifluoromethyl)benzyl group at position 4. The thiazole moiety is further substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 5. This structure integrates electron-rich (methoxy) and electron-deficient (trifluoromethyl) substituents, which may enhance pharmacokinetic properties such as lipophilicity and metabolic stability .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-4-methyl-5-[6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3OS2/c1-14-21(32-22(27-14)16-6-8-18(30-2)9-7-16)19-10-11-20(29-28-19)31-13-15-4-3-5-17(12-15)23(24,25)26/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUDJNLEAWYPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridazine is a complex organic molecule that combines thiazole and pyridazine moieties, which have been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes:
- A thiazole ring, known for its role in various biological activities.
- A pyridazine ring, which is often explored for its therapeutic potential.
- A trifluoromethyl group that may enhance biological activity through electronic effects.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors. The thiazole and pyridazine rings may facilitate binding to these targets, leading to modulation of cellular pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
- Receptor Modulation : It could alter receptor functions by interacting with specific binding sites.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole and pyridazine derivatives. For instance, compounds containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines.
- Case Study 1 : A related thiazole derivative showed significant cytotoxicity with IC50 values less than that of doxorubicin against A-431 and Jurkat cell lines, indicating a promising therapeutic index .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | A-431 | 0.5 |
| Thiazole Derivative | A-431 | < 0.5 |
| Thiazole Derivative | Jurkat | < 0.5 |
Antimicrobial Activity
Thiazole-containing compounds have also been investigated for their antimicrobial properties. The structural features of these compounds contribute to their effectiveness against bacterial strains.
- Case Study 2 : A series of thiazole derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiazole Derivative 1 | S. aureus | 16 |
| Thiazole Derivative 2 | E. coli | 32 |
Structure-Activity Relationship (SAR)
The biological activity of thiazole and pyridazine derivatives is influenced by their structural modifications:
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) can enhance activity by increasing lipophilicity and improving binding affinity to targets.
- Ring Modifications : Alterations in the thiazole or pyridazine rings can significantly impact the anticancer and antimicrobial efficacy.
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison of Key Compounds
*Molecular weights estimated based on formula; exact values require experimental validation.
Key Observations:
Heterocyclic Diversity: The target compound’s pyridazine-thiazole system contrasts with the pyridazine-oxadiazole in and the triazolo-thiazole in . The thiadiazine in introduces a six-membered sulfur-containing ring, which may confer distinct conformational flexibility compared to the rigid thiazole-pyridazine system.
Substituent Effects :
- The 4-methoxyphenyl group in the target compound vs. the 3-methoxyphenyl in highlights positional isomerism. The para-methoxy group may enhance steric accessibility for target binding compared to the meta-substituted analog.
- The trifluoromethylbenzyl group in the target compound and suggests shared strategies to improve metabolic stability and membrane permeability via fluorine’s electronegativity and lipophilicity .
Inferred Pharmacological and Physicochemical Properties
Table 2: Property Comparison
*LogP values calculated using fragment-based methods.
Key Findings:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
